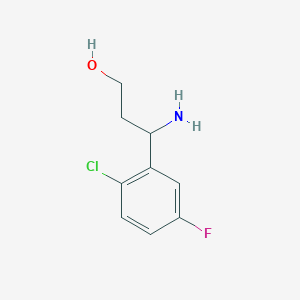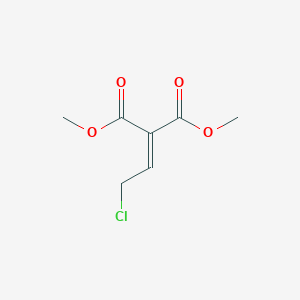
Dimethyl2-(2-chloroethylidene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 2-(2-chloroethylidene)malonate is an organic compound that belongs to the class of malonates It is a derivative of malonic acid, where the hydrogen atoms of the methylene group are replaced by a 2-chloroethylidene group
準備方法
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-chloroethylidene)malonate can be synthesized through the condensation of dimethyl malonate with 2-chloroacetaldehyde under basic conditions. The reaction typically involves the use of a base such as sodium ethoxide or potassium tert-butoxide to deprotonate the methylene group of dimethyl malonate, followed by nucleophilic attack on the carbonyl carbon of 2-chloroacetaldehyde.
Industrial Production Methods
On an industrial scale, the synthesis of dimethyl 2-(2-chloroethylidene)malonate can be achieved through a continuous flow process. This method involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This approach allows for better control over reaction conditions and higher yields.
化学反応の分析
Types of Reactions
Dimethyl 2-(2-chloroethylidene)malonate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: It can participate in Knoevenagel condensation reactions with aldehydes or ketones to form α,β-unsaturated compounds.
Cyclization Reactions: It can undergo cyclization reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Knoevenagel Condensation: This reaction is usually performed in the presence of a base such as piperidine or pyridine, often in ethanol or methanol as the solvent.
Cyclization Reactions: These reactions often require the use of strong bases or acids as catalysts and are typically carried out under reflux conditions.
Major Products Formed
Nucleophilic Substitution: The major products are substituted malonates, where the chlorine atom is replaced by the nucleophile.
Knoevenagel Condensation: The major products are α,β-unsaturated malonates.
Cyclization Reactions: The major products are heterocyclic compounds, such as pyridines or pyrimidines.
科学的研究の応用
Dimethyl 2-(2-chloroethylidene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of polymers and other materials.
作用機序
The mechanism of action of dimethyl 2-(2-chloroethylidene)malonate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack at the carbonyl carbon or the β-carbon of the α,β-unsaturated system. This reactivity allows it to participate in various organic reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
類似化合物との比較
Similar Compounds
Dimethyl 2-chloromalonate: Similar in structure but lacks the ethylidene group.
Dimethyl 2-bromomalonate: Similar in structure but contains a bromine atom instead of chlorine.
Dimethyl 2,2-dichloromalonate: Contains two chlorine atoms on the methylene group.
Uniqueness
Dimethyl 2-(2-chloroethylidene)malonate is unique due to the presence of the 2-chloroethylidene group, which imparts distinct reactivity compared to other malonates. This unique structure allows it to participate in specific reactions, such as the formation of α,β-unsaturated compounds through Knoevenagel condensation, which is not possible with other similar compounds.
特性
分子式 |
C7H9ClO4 |
|---|---|
分子量 |
192.60 g/mol |
IUPAC名 |
dimethyl 2-(2-chloroethylidene)propanedioate |
InChI |
InChI=1S/C7H9ClO4/c1-11-6(9)5(3-4-8)7(10)12-2/h3H,4H2,1-2H3 |
InChIキー |
FNHONVQGTSWBKC-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(=CCCl)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



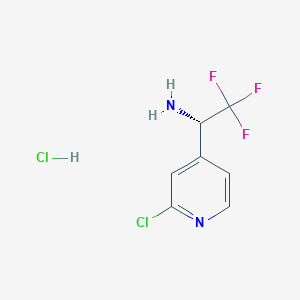
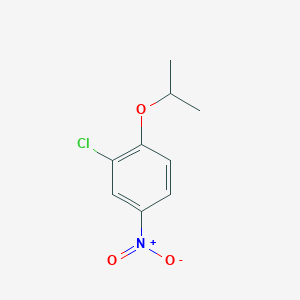
![Methyl 2-fluoro-4-(1,4-dioxa-8-azaspiro[4.5]decan-8-YL)benzoate](/img/structure/B13042019.png)
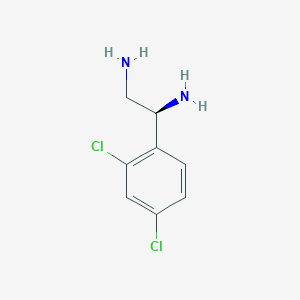
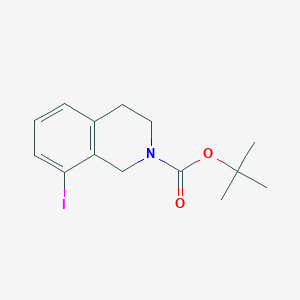
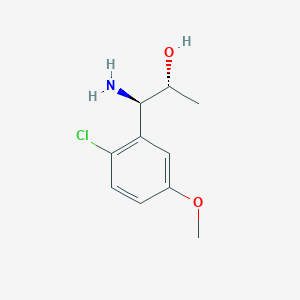
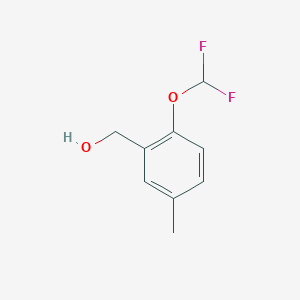
![Tert-butyl 3-(hydroxymethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B13042056.png)
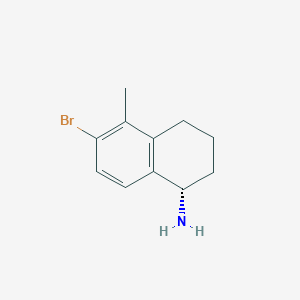
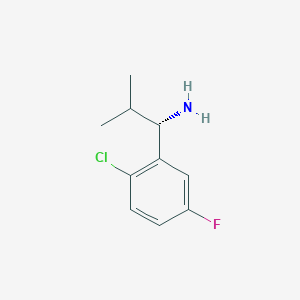
![(1S)-1-[4-(Trifluoromethoxy)phenyl]ethane-1,2-diamine 2hcl](/img/structure/B13042082.png)
![6-(1H-Pyrrolo[2,3-C]pyridin-1-YL)-[3,3'-bipyridin]-2-amine](/img/structure/B13042098.png)
